molecular formula C22H17I2N3O4 B11552827 N-(3-{[(2E)-2-(2-hydroxy-3,5-diiodobenzylidene)hydrazinyl]carbonyl}phenyl)-4-methoxybenzamide

N-(3-{[(2E)-2-(2-hydroxy-3,5-diiodobenzylidene)hydrazinyl]carbonyl}phenyl)-4-methoxybenzamide

Cat. No.: B11552827
M. Wt: 641.2 g/mol
InChI Key: RCXJWKWHMLIQPS-BRJLIKDPSA-N
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Description

N-(3-{[(2E)-2-(2-hydroxy-3,5-diiodobenzylidene)hydrazinyl]carbonyl}phenyl)-4-methoxybenzamide is a complex organic compound characterized by its unique structure, which includes a hydrazinylcarbonyl group, a diiodobenzylidene moiety, and a methoxybenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{[(2E)-2-(2-hydroxy-3,5-diiodobenzylidene)hydrazinyl]carbonyl}phenyl)-4-methoxybenzamide typically involves multiple steps:

    Formation of the Hydrazone Intermediate: The initial step involves the condensation of 2-hydroxy-3,5-diiodobenzaldehyde with hydrazine hydrate to form the hydrazone intermediate.

    Coupling Reaction: The hydrazone intermediate is then coupled with 3-isocyanatobenzamide under controlled conditions to form the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-{[(2E)-2-(2-hydroxy-3,5-diiodobenzylidene)hydrazinyl]carbonyl}phenyl)-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The diiodobenzylidene moiety allows for halogen substitution reactions using nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like sodium azide in dimethylformamide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted benzylidene derivatives.

Scientific Research Applications

N-(3-{[(2E)-2-(2-hydroxy-3,5-diiodobenzylidene)hydrazinyl]carbonyl}phenyl)-4-methoxybenzamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structure.

    Materials Science: Application in the development of novel materials with specific properties.

    Biological Studies: Use in studying enzyme interactions and inhibition mechanisms.

Mechanism of Action

The mechanism of action of N-(3-{[(2E)-2-(2-hydroxy-3,5-diiodobenzylidene)hydrazinyl]carbonyl}phenyl)-4-methoxybenzamide involves its interaction with specific molecular targets. The compound’s hydrazinylcarbonyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The diiodobenzylidene moiety may also interact with hydrophobic pockets within proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-{[(2E)-2-(2-hydroxy-3,5-diiodobenzylidene)hydrazinyl]carbonyl}phenyl)-4-methoxybenzamide is unique due to its combination of hydrazinylcarbonyl and diiodobenzylidene moieties, which confer distinct chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C22H17I2N3O4

Molecular Weight

641.2 g/mol

IUPAC Name

N-[(E)-(2-hydroxy-3,5-diiodophenyl)methylideneamino]-3-[(4-methoxybenzoyl)amino]benzamide

InChI

InChI=1S/C22H17I2N3O4/c1-31-18-7-5-13(6-8-18)21(29)26-17-4-2-3-14(10-17)22(30)27-25-12-15-9-16(23)11-19(24)20(15)28/h2-12,28H,1H3,(H,26,29)(H,27,30)/b25-12+

InChI Key

RCXJWKWHMLIQPS-BRJLIKDPSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)N/N=C/C3=C(C(=CC(=C3)I)I)O

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)NN=CC3=C(C(=CC(=C3)I)I)O

Origin of Product

United States

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